L-Iditol

Vue d'ensemble

Description

L-Iditol, also known as L-idit or D-dulcitol, is a naturally occurring organic compound classified as a sugar alcohol. It is a white crystalline powder with a sweet taste and is soluble in water. This compound is found in small quantities in the fruits of the genus Sorbus and is known for its low caloric content, making it suitable for use by individuals with diabetes and those seeking to reduce caloric intake .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Iditol can be synthesized through the hydrogenation of fructose. This reaction typically occurs under high temperature and pressure conditions, using a catalyst such as nickel or ruthenium. The reaction converts fructose into this compound and water .

Industrial Production Methods: Industrial production of this compound involves the chromatographic separation of a mixture containing this compound and L-sorbose. This method ensures the high purity of the final product. The process involves subjecting the mixture to chromatographic treatment, which separates the components based on their different affinities to the stationary phase .

Analyse Des Réactions Chimiques

Types of Reactions: L-Iditol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using appropriate reagents.

Major Products:

Oxidation: The major product is keto-L-sorbose.

Reduction: The major products are various alcohols depending on the specific reducing agent used.

Substitution: The products vary based on the substituents introduced during the reaction.

Applications De Recherche Scientifique

Pharmaceutical Development

L-Iditol is utilized in pharmaceutical formulations, particularly in creating low-calorie sweeteners that are beneficial for diabetic patients. Its low glycemic index means it has a minimal impact on blood sugar levels, making it an attractive alternative to traditional sugars in medications and dietary supplements aimed at managing diabetes.

Key Findings:

- Role in Diabetes Management : Studies indicate that this compound may influence enzyme activity related to sugar metabolism, particularly aldose reductase, which is crucial in diabetic complications.

- Potential Therapeutic Effects : Research suggests that this compound may have protective effects on cells under hyperosmotic stress, potentially benefiting cellular health in diabetic conditions.

Food Industry

In the food sector, this compound serves as a humectant and sweetening agent. It enhances moisture retention and texture in food products without significantly increasing caloric content.

Applications:

- Sweetener : Used in low-calorie food products to provide sweetness without raising blood sugar levels.

- Humectant : Helps maintain moisture in baked goods and other food products, improving shelf life and texture .

Cosmetics

This compound is incorporated into skincare formulations due to its moisturizing properties. It aids in improving skin hydration and texture, making it a popular ingredient in cosmetic products.

Benefits:

- Moisturizing Agent : Enhances skin hydration and can improve the overall texture of cosmetic products .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymatic reactions. Its role in metabolic pathways allows researchers to investigate cellular processes more effectively.

Research Insights:

- Enzymatic Reactions : this compound is involved in studies focusing on sugar alcohol metabolism and its interactions with enzymes like sorbitol dehydrogenase .

- Metabolic Studies : Researchers explore its potential effects on gut health by examining its prebiotic properties, such as promoting the growth of beneficial gut bacteria like Bifidobacteria.

Industrial Applications

This compound is also being explored for its potential use in the production of biodegradable plastics, contributing to more sustainable manufacturing practices.

Environmental Impact:

- Biodegradable Plastics : Its properties could lead to more eco-friendly alternatives in plastic production, aligning with global sustainability goals .

Mécanisme D'action

L-Iditol exerts its effects primarily through its interaction with enzymes involved in sugar alcohol metabolism. The enzyme this compound 2-dehydrogenase catalyzes the oxidation of this compound to keto-L-sorbose in the presence of NAD+ . This reaction is part of the fructose and mannose metabolism pathway, which plays a crucial role in energy production and storage in living organisms .

Comparaison Avec Des Composés Similaires

D-glucitol (Sorbitol): Commonly used as a sweetener and in medical applications.

D-xylitol: Known for its dental health benefits and use as a sweetener.

D-galactitol: Used in biochemical research and as a sweetener.

L-Iditol’s uniqueness lies in its specific applications in scientific research and its occurrence in certain plant species, which distinguishes it from other sugar alcohols .

Activité Biologique

L-Iditol, also known as L-sorbitol, is a sugar alcohol that has garnered attention for its various biological activities. This article explores its biological properties, including its laxative effects, role in metabolic processes, and potential therapeutic applications.

Overview of this compound

This compound is a six-carbon sugar alcohol derived from D-glucose. It is commonly used as a sweetener and humectant in food products due to its low caloric content and sweetness. Beyond its applications in food, this compound exhibits several biological activities that are of interest in medical and pharmaceutical research.

1. Laxative Effects

Research indicates that this compound has significant laxative properties. A study involving mice demonstrated that oral administration of this compound resulted in increased intestinal transit and luminal water content, leading to diarrhea at doses as low as 4.95 g/kg. At higher doses (9.9 g/kg), the laxative effect was statistically significant compared to control groups . These findings suggest that this compound could be considered for use as a monosaccharide laxative in treating constipation.

| Dose (g/kg) | Effect |

|---|---|

| 4.95 | Initiation of diarrhea |

| 9.9 | Significant laxative effect |

2. Metabolic Role

This compound serves as a substrate for various enzymes involved in carbohydrate metabolism. For instance, this compound dehydrogenase (IDH) catalyzes the oxidation of this compound to D-fructose, playing a crucial role in the polyol pathway, which is significant in conditions such as diabetes . The enzyme's activity can vary based on environmental conditions and the physiological state of the organism.

3. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of derivatives of this compound, particularly quaternary ammonium salts (QAS) synthesized from it. These compounds demonstrated varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL depending on the specific derivative tested . This suggests potential applications in developing antimicrobial agents based on this compound derivatives.

Case Study 1: Laxative Efficacy in Mice

A controlled study evaluated the laxative effects of rare sugar alcohols, including this compound, on mice. The study measured small intestine transit times and luminal water content before and after administration of the sugar alcohols. Results indicated that this compound significantly increased both parameters, supporting its use as a natural laxative .

Case Study 2: Antimicrobial Activity of QAS Derivatives

In another study focusing on QAS derived from this compound, researchers tested their efficacy against clinical isolates of bacteria. The results highlighted that certain QAS exhibited potent antimicrobial activity against resistant strains, indicating their potential for use in clinical settings .

Propriétés

IUPAC Name |

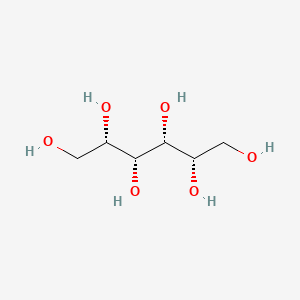

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337629 | |

| Record name | L-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS], Solid | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Iditol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-45-9 | |

| Record name | L-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2H9GC12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Iditol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.